molecular formula C8H14F2 B13208894 1,1-Difluoro-2,4-dimethylcyclohexane

1,1-Difluoro-2,4-dimethylcyclohexane

Cat. No.: B13208894
M. Wt: 148.19 g/mol
InChI Key: WMCHHCVEGPPUEB-UHFFFAOYSA-N
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Description

1,1-Difluoro-2,4-dimethylcyclohexane is an organic compound with the molecular formula C8H14F2 It belongs to the class of disubstituted cyclohexanes, characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexane ring

Preparation Methods

The synthesis of 1,1-Difluoro-2,4-dimethylcyclohexane typically involves the fluorination of 2,4-dimethylcyclohexanol or 2,4-dimethylcyclohexanone. One common method is the reaction of 2,4-dimethylcyclohexanone with diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.

Industrial production methods may involve the use of more scalable fluorinating agents and optimized reaction conditions to achieve higher yields and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

1,1-Difluoro-2,4-dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from -78°C to room temperature, depending on the desired transformation. Major products formed from these reactions include various functionalized cyclohexane derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

1,1-Difluoro-2,4-dimethylcyclohexane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in studies involving the interaction of fluorinated molecules with biological systems, providing insights into enzyme inhibition and receptor binding.

    Medicine: Fluorinated compounds like this compound are investigated for their potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants, where the presence of fluorine atoms imparts unique properties such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2,4-dimethylcyclohexane involves its interaction with molecular targets through the fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and dipole interactions with biological molecules. This can lead to the inhibition of enzymes or modulation of receptor activity, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or receptor binding in biological studies.

Comparison with Similar Compounds

1,1-Difluoro-2,4-dimethylcyclohexane can be compared with other similar compounds, such as:

    1,1-Dichloro-2,4-dimethylcyclohexane: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.

    1,1-Difluoro-2,4-dimethylcyclopentane: A smaller ring size, which affects its conformational stability and reactivity.

    1,1-Difluoro-2,4-dimethylbenzene: An aromatic compound with different electronic properties and reactivity compared to the cyclohexane derivative.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H14F2

Molecular Weight

148.19 g/mol

IUPAC Name

1,1-difluoro-2,4-dimethylcyclohexane

InChI

InChI=1S/C8H14F2/c1-6-3-4-8(9,10)7(2)5-6/h6-7H,3-5H2,1-2H3

InChI Key

WMCHHCVEGPPUEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C)(F)F

Origin of Product

United States

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